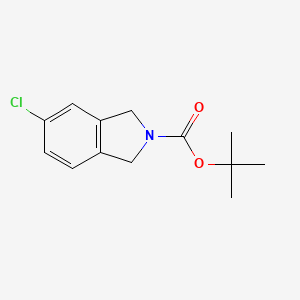

tert-Butyl 5-chloroisoindoline-2-carboxylate

Übersicht

Beschreibung

tert-Butyl 5-chloroisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tert-butyl group, a chloro substituent, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloroisoindoline-2-carboxylate typically involves the reaction of 5-chloroisoindoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro-Substituted Position

The chlorine atom at the 5-position of the isoindoline ring undergoes nucleophilic substitution reactions, enabling functionalization.

Key Findings:

-

Amination : Reaction with primary/secondary amines (e.g., benzylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–100°C yields 5-aminoisoindoline derivatives. Yields range from 65% to 85% depending on steric and electronic effects of the amine .

-

Alkoxylation : Treatment with alkoxides (e.g., sodium methoxide) under reflux conditions replaces chlorine with alkoxy groups, forming ethers (e.g., 5-methoxyisoindoline derivatives).

-

Thiolation : Thiols react selectively at the 5-position in the presence of bases like K₂CO₃, producing thioether-linked analogs.

Example Reaction Table:

tert-Butyl Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions to generate carboxylic acid derivatives, facilitating further derivatization.

Key Findings:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature removes the tert-butyl group, yielding 5-chloroisoindoline-2-carboxylic acid .

-

Basic Hydrolysis : NaOH in aqueous THF/MeOH (1:1) at 60°C produces the sodium salt of the carboxylic acid, which can be reprotonated to the free acid.

Hydrolysis Conditions Comparison:

| Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/DCM | rt, 2 h | 5-Chloroisoindoline-2-carboxylic acid | 95% | |

| NaOH/THF-MeOH | 60°C, 4 h | Sodium 5-chloroisoindoline-2-carboxylate | 89% |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Key Findings:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the 5-chloro group is replaced with aryl groups (e.g., phenyl, naphthyl) .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, aryl amines couple to the isoindoline core, enabling access to complex amines .

Cross-Coupling Examples:

Radical Chlorination and Functionalization

Under radical-initiated conditions, the chloro group can participate in chain-transfer reactions or further halogenation .

Key Findings:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticoagulant Development:

One of the notable applications of tert-butyl 5-chloroisoindoline-2-carboxylate is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as an intermediate in the preparation of more complex molecules that inhibit coagulation factor Xa, which is crucial for blood clotting processes. The synthesis method described in patent WO2019158550A1 highlights the efficiency of using this compound to achieve high yields and purity when preparing Edoxaban derivatives .

Synthetic Methodologies

Chlorooxidation Reagent:

Recent studies have shown that tert-butyl hypochlorite can be utilized effectively for the chlorooxidation of indoles and chlorination of 2-oxindoles, where this compound can be synthesized as a product. This method allows for the formation of various chlorinated oxindoles under mild conditions, demonstrating the versatility and utility of this compound in synthetic organic chemistry. The ability to selectively obtain different chlorinated products while maintaining functional group integrity makes this approach highly valuable for chemists .

Table 1: Summary of Chlorooxidation Reactions

| Substrate Type | Reaction Conditions | Yield (%) | Product Type |

|---|---|---|---|

| Ethyl indole-2-carboxylate | BuOCl (2.5 equiv.), THF, 40°C | 99 | Ethyl 2-chloro-3-oxoindoline-2-carboxylate |

| Indole-2-carboxylic acid | BuOCl (3.0 equiv.), EtOAc, 60°C | Moderate | 2,3-dichloroindoles |

Case Studies

Case Study: Synthesis of Chlorinated Oxindoles

In a study published in December 2024, researchers utilized tert-butyl hypochlorite for the chlorooxidation of various indole derivatives, including those containing this compound. The study demonstrated that by adjusting reaction conditions such as solvent choice and temperature, yields could be optimized significantly. For instance, using ethyl acetate as a solvent led to higher yields compared to other solvents tested .

Case Study: Industrial Synthesis Challenges

The synthesis methods outlined in patent WO2019158550A1 reveal challenges faced during industrial-scale production of compounds involving this compound. The viscosity issues encountered during reactions necessitated innovative approaches to improve yield and reaction efficiency without compromising product purity. The development of a method that utilizes neutral forms of reagents has shown promise in overcoming these challenges .

Wirkmechanismus

The mechanism of action of tert-Butyl 5-chloroisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 5-bromoisoindoline-2-carboxylate

- tert-Butyl 5-fluoroisoindoline-2-carboxylate

- tert-Butyl 5-methylisoindoline-2-carboxylate

Uniqueness

tert-Butyl 5-chloroisoindoline-2-carboxylate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity.

Biologische Aktivität

Tert-butyl 5-chloroisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C12H14ClN1O2

- Molecular Weight : 239.7 g/mol

- SMILES Notation : C(C)(C)OC(=O)C1=CC2=C(C=C1)C(=CN2)Cl

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of isoindoline by cyclization.

- Chlorination at the 5-position using chlorinating agents.

- Esterification with tert-butyl alcohol to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Inhibition of DNA Gyrase : The compound acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication. In vitro assays have shown IC50 values in the low nanomolar range, indicating potent activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | IC50 (nM) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | <10 | 1 |

| Escherichia coli | 32 | 64 |

Anticancer Activity

Research has also indicated potential anticancer properties. In cellular assays, this compound has shown:

- Cell Viability Reduction : Significant reduction in cell viability in various cancer cell lines, suggesting its role as a cytotoxic agent.

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of the cell cycle .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several isoindoline derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

In a separate investigation published in Cancer Research, researchers explored the anticancer effects of this compound on breast cancer cells. The findings revealed that treatment led to significant apoptosis and reduced tumor growth in xenograft models, warranting further exploration into its mechanisms and therapeutic applications .

Eigenschaften

IUPAC Name |

tert-butyl 5-chloro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFMSBCYYHKSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169255 | |

| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871723-38-5 | |

| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871723-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.